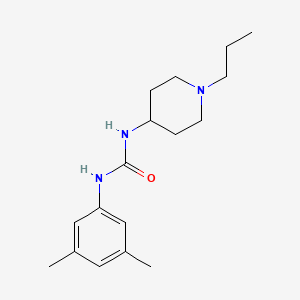![molecular formula C16H27ClN2O B5363497 N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5363497.png)
N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DEET, and it is commonly used as an insect repellent. However,
Mécanisme D'action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the olfactory receptors of insects. This results in the insects being unable to detect the presence of humans or other animals, making them less likely to bite or sting.
Biochemical and physiological effects:
DEET has been shown to have a variety of biochemical and physiological effects. It has been found to be metabolized by the liver and excreted in the urine. It has also been shown to have a low toxicity profile, with no significant adverse effects reported in humans.
Avantages Et Limitations Des Expériences En Laboratoire
DEET has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a wide range of applications. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on DEET. One area of interest is its potential use as a drug delivery system, as it has been shown to be able to penetrate cell membranes. Additionally, research could focus on the development of new DEET derivatives with improved properties and applications. Finally, further studies could be conducted to better understand the mechanism of action of DEET and its potential effects on human health.
In conclusion, N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride, or DEET, is a chemical compound that has a wide range of applications in scientific research. Its mechanism of action is not fully understood, but it has been found to have a low toxicity profile and a variety of biochemical and physiological effects. While it has some limitations, it also has several advantages for use in lab experiments. There are several potential future directions for research on DEET, including its use as a drug delivery system, the development of new derivatives, and further studies on its mechanism of action.
Méthodes De Synthèse
DEET is synthesized through a multi-step process that involves the reaction of aniline with diethyl sulfate, followed by the reaction of the resulting product with tetrahydrofuran. This process results in the formation of N,N-diethyl-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}aniline hydrochloride.
Applications De Recherche Scientifique
DEET has been extensively studied for its use in scientific research. It has been found to have a variety of applications, including its use as a solvent, a reagent, and a catalyst in chemical reactions.
Propriétés
IUPAC Name |
N,N-diethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-13-16-6-5-11-19-16;/h7-10,16-17H,3-6,11-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOODHEKBRPLXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5363434.png)

![2-tert-butyl-6-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5363448.png)
![3-{2-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5363453.png)
![5-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B5363455.png)


![4-chloro-N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5363475.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5363489.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-difluoropiperidine](/img/structure/B5363506.png)
![2-(3-methyl-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5363521.png)
![rel-(4aS,8aR)-6-glycyl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363528.png)
